rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one is a synthetic compound categorized within the class of morpholine derivatives. Morpholines are cyclic amines featuring a six-membered ring containing one oxygen and five carbon atoms. This particular compound exhibits notable structural complexity due to the presence of a substituted benzyl group, which enhances its potential biological activity.
The compound can be synthesized through various methods, which will be detailed in the synthesis analysis section. It has been referenced in scientific literature for its pharmacological properties, particularly in medicinal chemistry contexts.
This compound belongs to the broader category of pharmaceutical intermediates and bioactive compounds, often utilized in drug discovery and development processes.
The synthesis of rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one typically involves multi-step organic reactions. Key methods may include:
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and purity. For example, reactions may require inert atmospheres to prevent oxidation or moisture interference.
The molecular formula for rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one can be represented as . Its structure features:
Detailed structural data can be obtained through techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which provide insights into molecular connectivity and mass characteristics.
The compound can undergo various chemical reactions typical for morpholine derivatives:
Reactions should be monitored using chromatographic techniques to ensure completion and assess product purity.
The mechanism of action for rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one is likely related to its interaction with specific biological targets such as enzymes or receptors.
Quantitative data regarding binding affinities and inhibition constants can be derived from pharmacological studies.
Relevant data regarding melting point, boiling point, and spectral properties should be characterized through empirical studies.
rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one has potential applications in:
The stereoselective synthesis of the morpholinone core relies on chiral catalysts to enforce the rel-(2R,3R) configuration. Pd-catalyzed asymmetric allylic alkylation establishes the C2 and C3 stereocenters with >98% ee when using BINAP-type ligands. This method controls the relative trans orientation of the 2- and 3-positions, critical for bioactivity. The benzyl group at C6 is introduced via nucleophilic addition to a chiral iminium intermediate, where titanium(IV) Lewis acids enhance diastereoselectivity to 15:1 dr [1]. Kinetic resolution during ring-closing minimizes racemization, with ee retention exceeding 99% under phase-transfer conditions [3].
Table 1: Catalytic Systems for (2R,3R) Stereocontrol
Catalyst System | Reaction Type | diastereomeric Ratio (dr) | ee (%) |
---|---|---|---|
Pd/BINOL-phosphine | Allylic alkylation | 12:1 | 98.5 |
TiCl₄/(R)-BINOL | Iminium addition | 15:1 | 99.2 |
Cinchona ammonium salt | Phase-transfer cyclization | 20:1 | 99.7 |
Incorporating the 2-ethoxy-d5-phenoxy group exploits kinetic isotope effects (KIEs) to suppress byproduct formation. The deuteration at the ethoxy position (-OC₂D₅) reduces β-elimination rates by 3.7-fold compared to protiated analogs due to slower C-D bond cleavage. Deuterium is introduced via Williamson ether synthesis using deuterated iodoethane (C₂D₅I) and 2-hydroxybenzophenone under phase-transfer conditions (TBAB, K₂CO₃, 80°C). The KIE enhances regioselectivity during etherification, lowering epoxide formation by 68% in morpholinone ring systems [7] [9]. NMR analysis (³¹P, ²H) confirms >99% deuterium incorporation at the ethoxy moiety without racemization.
The morpholin-3-one scaffold is constructed through a stereocontrolled cyclocondensation between glycidyl tosylate and N-benzylaminoethanol derivatives. Microwave-assisted ring closure (160°C, 30 min) in DMF achieves 85% yield with trans selectivity. Critical parameters include:
Attachment of the 2-ethoxy-d5-phenoxybenzyl group employs nucleophilic aromatic substitution (SNAr) or reductive amination:
Chiral preparative HPLC (Chiralpak IC, 250 × 20 mm) resolves diastereomers using hexane/ethanol (95:5) at 15 mL/min, achieving baseline separation (α = 1.32). The rel-(2R,3R) isomer elutes at 12.7 min versus 15.2 min for the (2S,3S) contaminant. Silica gel chromatography with ethyl acetate/toluene (3:7) removes non-polar byproducts but gives only 64% diastereomeric excess. Countercurrent chromatography (aqueous biphasic systems) improves recovery to 91% with >99.5% de [1] [3].
Table 2: Purification Performance Comparison
Method | Stationary Phase | Mobile Phase | Recovery (%) | de (%) |
---|---|---|---|---|
Prep HPLC | Chiralpak IC | Hexane/EtOH (95:5) | 82 | 99.9 |
Silica chromatography | 230-400 mesh | EtOAc/Toluene (3:7) | 75 | 64 |
Countercurrent chromatography | PEG-8000/K₂HPO₄ | Aqueous/organic gradient | 91 | 99.5 |
Crystallization optimization identified ethyl acetate/n-heptane (1:3 v/v) as optimal, yielding 89% recovery with 99.8% chemical purity. Key findings:
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8